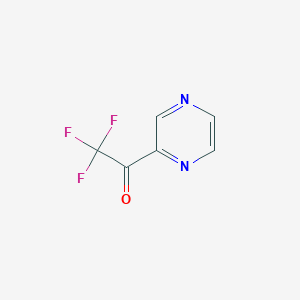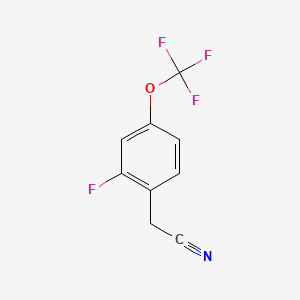
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
説明
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the molecular formula C9H5F4NO . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5F4NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 219.14 . It is a liquid at ambient temperature . The density of similar compounds, such as 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile, is 1.364 g/mL at 25 °C .科学的研究の応用
Reactivity and Compound Formation
2-Fluoro-4-(trifluoromethyl)-phenylacetonitrile exhibits uncommon reactivity, leading to the loss of three fluorine atoms and the formation of a trimeric compound. This unique reaction pathway has been characterized by NMR and MS/MS studies, suggesting new avenues for synthetic chemistry applications (Stazi et al., 2010).
Synthesis Methodologies
A novel method for synthesizing α-fluoroacetonitriles, including 2-fluoro-4-(trifluoromethoxy)phenylacetonitrile, has been developed. This process involves the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST), enabling the efficient introduction of fluorine alpha to a cyano group (Letourneau & Mccarthy, 1985).
Fluorination in Medicinal Chemistry
The compound's fluorinated group, particularly the trifluoromethoxy group, is significant in medicinal chemistry. This group's introduction into pharmaceuticals enhances properties like stability and bioavailability, making it valuable in developing drugs for various therapeutic areas (Jeschke, Baston, & Leroux, 2007).
Photoredox Catalysis
In the field of synthetic organic chemistry, particularly for pharmaceutical and agrochemical applications, the compound's related trifluoromethyl group plays a crucial role. Photoredox catalysis, utilizing this group, facilitates efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).
Radiochemistry Applications
The compound's structural derivatives are utilized in radiochemistry, particularly in the synthesis of radiopharmaceuticals like 2-[18F]fluoro-2-deoxy-D-glucose. Optimized synthesis methods involving base hydrolysis have been developed, significantly impacting medical imaging fields (Gomzina, Vasil'ev, & Krasikova, 2002).
Safety and Hazards
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
作用機序
Target of Action
Similar compounds have been involved in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Biochemical Pathways
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile may be involved in various biochemical pathways. For instance, similar compounds have been used in the synthesis of lactate dehydrogenase inhibitors, which play a role in the regulation of the glycolytic pathway . .
特性
IUPAC Name |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-8-5-7(15-9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABIXKMVRXTRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


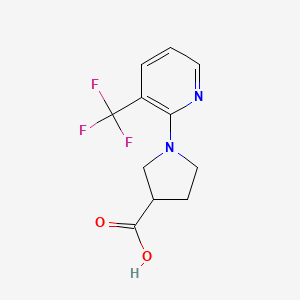
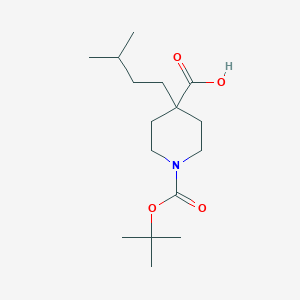
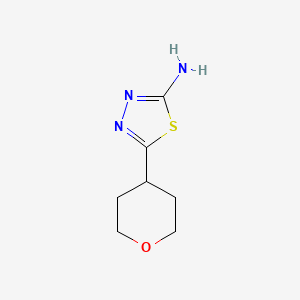
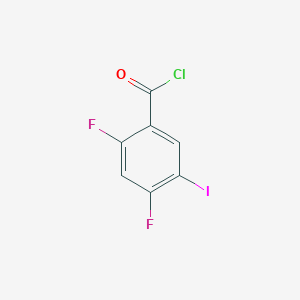

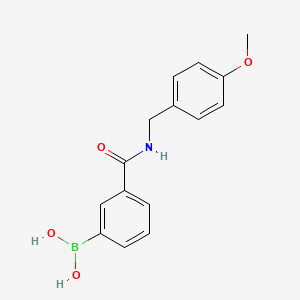
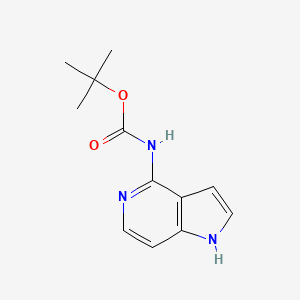
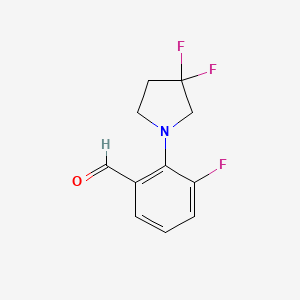


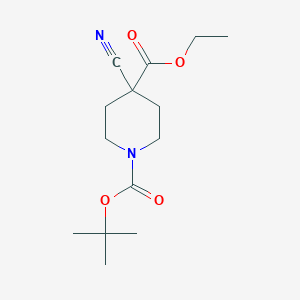
![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)
